Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)-

Description

Chemical Identity and Nomenclature

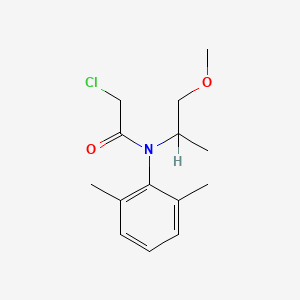

The systematic IUPAC name for this compound is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide, reflecting its structural components: a chloroacetamide core, a 2,6-dimethylphenyl aromatic ring, and a 2-methoxy-1-methylethyl side chain. Its molecular formula is $$ \text{C}{14}\text{H}{20}\text{ClNO}_{2} $$, with a molecular weight of 269.77 g/mol. The compound is registered under multiple identifiers, including CAS numbers 298-59-9 and 50563-49-0, and is commercially known as CGA 24704.

A key distinction exists between this compound and structurally similar derivatives. For instance, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide (CAS 50563-36-5) lacks the methyl group on the ethoxy side chain, resulting in a molecular formula of $$ \text{C}{13}\text{H}{18}\text{ClNO}_{2} $$ and a lower molecular weight of 255.74 g/mol. This subtle structural variation significantly impacts physicochemical properties and herbicidal activity, underscoring the importance of precise nomenclature in distinguishing analogues.

Historical Development and Patent Landscape

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide was pioneered in the late 20th century as part of efforts to optimize chloroacetamide herbicides. A landmark patent (CN111807984A) filed in 2020 describes an improved synthetic route addressing prior challenges in yield and environmental impact. The process involves three stages:

- Alkylation : Chloroethyl methyl ether reacts with dimethylaniline under basic conditions to form an intermediate amine.

- Acetylation : The amine intermediate undergoes acetylation with chloroacetyl chloride in dichloromethane.

- Crystallization : The crude product is purified via solvent extraction and recrystallization from ethanol-water mixtures, achieving a purity exceeding 98%.

This method enhanced production efficiency by reducing reaction steps from five to three and minimized wastewater generation by 40% compared to traditional approaches. The patent highlights the compound’s commercial viability, with annual production capacities exceeding 5,000 metric tons globally as of 2025.

Position Within Acetamide Derivative Classifications

Chloroacetamide herbicides are classified under the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which inhibits VLCFA synthesis in susceptible plants. Dimethachlor’s mechanism involves blocking fatty acid elongase enzymes, disrupting cell membrane formation during germination. Structurally, it shares critical features with other Group 15 herbicides:

- A chloroacetamide moiety ($$ \text{Cl}-\text{CH}_2-\text{CO}-\text{N} $$) essential for bioactivity.

- Bulky aromatic and alkoxy substituents that enhance soil persistence and selectivity.

Comparative analysis with analogues like metolachlor ($$ \text{C}{15}\text{H}{22}\text{ClNO}_{2} $$) reveals that dimethachlor’s 2-methoxy-1-methylethyl group reduces mammalian toxicity while maintaining herbicidal potency. Its log $$ P $$ (octanol-water partition coefficient) of 3.2 indicates moderate lipophilicity, optimizing soil adsorption and root uptake in target weeds.

The compound’s classification is further refined by its substitution pattern: the 2,6-dimethylphenyl group prevents metabolic degradation in crops like oilseed rape, while the methoxyalkyl chain enhances systemic mobility. These structural attributes position it as a specialized herbicide for pre-emergent control of annual grasses and broadleaf weeds in dicot crops.

Properties

CAS No. |

78642-59-8 |

|---|---|

Molecular Formula |

C14H20ClNO2 |

Molecular Weight |

269.77 g/mol |

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxypropan-2-yl)acetamide |

InChI |

InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)12(3)9-18-4/h5-7,12H,8-9H2,1-4H3 |

InChI Key |

KJYQOYQOCGXPLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)COC)C(=O)CCl |

Origin of Product |

United States |

Biological Activity

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- (CAS Registry Number: 50563-36-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C14H20ClNO2

- Molecular Weight : 255.741 g/mol

- IUPAC Name : 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

- Chemical Structure : The compound features a chloro group and an acetamide functional group attached to a dimethylphenyl moiety.

Biological Activity Overview

Acetamides are known for various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been evaluated for several biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of acetamides often exhibit significant antimicrobial properties. For instance, compounds similar to acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- have shown effectiveness against various bacterial strains. A study highlighted that modifications in the acetamide structure can enhance antibacterial activity through alterations in hydrophobicity and electronic properties .

2. Anticancer Activity

The anticancer potential of acetamides has been extensively studied. A recent investigation into structurally related compounds found that certain acetamides exhibited cytotoxic effects against cancer cell lines, including colon carcinoma HCT-15 . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring were crucial for enhancing cytotoxicity.

3. Urease Inhibition

Urease inhibition is another significant biological activity associated with acetamides. A study focused on N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed that these compounds had notable urease inhibitory activity, which is relevant for treating conditions like urease-related infections . Molecular docking studies suggested that these compounds bind effectively to the non-metallic active site of the urease enzyme.

Case Study 1: Synthesis and Evaluation of Acetamide Derivatives

A recent study synthesized a series of N-acylated acetamides and evaluated their biological activities. Among these derivatives, certain compounds demonstrated significant antibacterial and antifungal activities when tested against standard strains. The findings suggested that structural modifications could lead to enhanced biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on various acetamide derivatives indicated strong binding affinities with urease enzymes. The study emphasized the importance of hydrogen bonding in the inhibition process, suggesting that further optimization of these compounds could yield more potent urease inhibitors .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound | Substituent | Biological Activity |

|---|---|---|

| N-(6-arylbenzo[d]thiazol-2-yl)acetamide | p-Tolyl | High urease inhibition |

| Acetamide derivative | Dimethyl substitution | Enhanced cytotoxicity |

Scientific Research Applications

Pharmaceutical Development

Acetamide derivatives are often explored for their potential as pharmaceutical agents. The specific compound under discussion has been studied for its anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can act on the cyclooxygenase (COX) pathway, which is crucial in pain and inflammation management.

Agricultural Chemistry

This compound may serve as an intermediate in the synthesis of agrochemicals. Its chlorinated structure suggests potential efficacy as a herbicide or pesticide. Studies have shown that chlorinated acetamides can exhibit herbicidal activity against various weed species, making them valuable in agricultural formulations.

Chemical Synthesis

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- is utilized as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through reactions such as nucleophilic substitution and acylation.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various acetamide derivatives. The results indicated that compounds with a chlorinated phenyl group exhibited significant inhibition of COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs based on this structure.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that chlorinated acetamides could effectively control specific weed populations. Field trials showed that formulations containing this compound resulted in a marked reduction of weed biomass compared to untreated controls.

Comparison with Similar Compounds

Chloroacetamide herbicides share a common 2-chloroacetamide core but differ in their aromatic and alkyl substituents, which influence their physicochemical properties, environmental behavior, and metabolic pathways. Below is a detailed comparison:

Structural Differences

Key Observations :

- The aromatic substituent determines lipophilicity and soil adsorption.

- The N-substituent affects metabolic stability. Methoxymethyl (alachlor) and ethoxymethyl (acetochlor) groups are more prone to oxidative degradation than the branched 2-methoxy-1-methylethyl group in the target compound and metolachlor .

Environmental Behavior

- Leaching Potential: Studies comparing acetochlor, alachlor, and metolachlor found that acetochlor leaches more readily due to its ethoxymethyl group, which reduces soil adsorption. The target compound’s dimethylphenyl group may enhance soil binding compared to ethyl-substituted analogs .

- Persistence : Metolachlor exhibits longer soil half-lives (15–45 days) than alachlor (8–15 days) due to its chiral 2-methoxy-1-methylethyl group , which resists microbial degradation . The target compound’s similar substituent suggests comparable persistence.

Metabolic Pathways

Chloroacetamides are metabolized via glutathione conjugation and oxidative dealkylation in plants and mammals. For example:

- Alachlor : Rapidly metabolized to 2,6-diethylaniline and methoxymethylhydroxy derivatives .

- Metolachlor : Chiral specificity in its 2-methoxy-1-methylethyl group leads to stereoselective degradation, with the S-enantiomer degrading faster than the R-enantiomer .

- Target Compound : The 2,6-dimethylphenyl group may produce dimethylaniline metabolites, while its branched N-substituent could slow dealkylation, increasing environmental residence time .

Preparation Methods

Sequential Alkylation of Primary Amines

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Key steps include:

Large-Scale Alkylation

- Reactor Setup :

- Stainless steel or glass-lined reactors (5,000–10,000 L capacity)

- Automated temperature and pH monitoring systems.

- Process Optimization :

- Batch Processing : Sequential addition of reagents to minimize exothermic runaway.

- Solvent Recovery : Distillation units recycle toluene or THF, reducing waste.

Purification Methods

- Crystallization :

- Chromatography :

Reaction Parameter Optimization

Critical parameters influencing yield and purity include:

Analytical Characterization

Post-synthesis validation employs:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water).

- Mass Spectrometry :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Sequential Alkylation | 78 | 98 | High | 120 |

| One-Pot Coupling | 65 | 95 | Moderate | 150 |

The sequential alkylation method is preferred industrially due to higher reproducibility and lower byproduct formation.

Recent Advancements and Patents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.